M3541 -

M3541

Catalog Number: EVT-274550
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
M3541 is a potent, selective, orally active ATM inhibitor with potential chemo-/radio-sensitizing and antineoplastic activities. M-3541 targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, M 3541 sensitizes tumor cells to chemo- and radiotherapy. ATM, a serine/threonine protein kinase, is upregulated in a variety of cancer cell types; it is activated in response to DNA damage and plays a key role in DNA-strand repair.
Source and Classification

M3541 was developed by the Medicinal Chemistry Department at Merck KGaA and is documented in patent application WO2012028233. It is classified as a small molecule pharmaceutical agent specifically targeting ATM kinase, which is crucial in cellular responses to DNA damage .

Synthesis Analysis

Methods and Technical Details

The synthesis of M3541 involves several steps typical of organic chemistry methodologies for small molecules. While specific synthetic routes are not detailed in the available literature, it is known that compounds of this class are synthesized using standard techniques such as:

  • Reflux reactions: Often employed to facilitate the formation of complex ring structures.
  • Purification techniques: High-performance liquid chromatography (HPLC) is used to ensure purity levels exceeding 99% for biological testing .

The synthesis process also includes rigorous characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the compound.

Molecular Structure Analysis

Structure and Data

M3541 has a molecular formula of C20H19N5O, with a molecular weight of approximately 345.4 g/mol. Its structure features a core imidazoquinolinone framework, which is essential for its biological activity. The specific arrangement of functional groups within this framework contributes to its selectivity for ATM kinase inhibition.

  • Chemical Structure: The compound's structural details can be visualized through chemical databases like PubChem, where it is listed under CID 56847587 .
Chemical Reactions Analysis

Reactions and Technical Details

M3541 primarily functions through competitive inhibition of ATM kinase activity. The mechanism involves binding to the ATP-binding site of the kinase, preventing its phosphorylation activity on target proteins involved in DNA repair processes. This inhibition leads to:

Mechanism of Action

Process and Data

The mechanism by which M3541 exerts its effects involves several key processes:

  1. Inhibition of ATM kinase: By binding to ATM, M3541 prevents its activation following DNA damage.
  2. Disruption of cell cycle checkpoints: This leads to unregulated cell division in damaged cells, increasing their susceptibility to further damage from treatments like radiation.
  3. Enhanced sensitivity to ionizing radiation: Preclinical studies indicate that M3541 significantly sensitizes various cancer cell lines to ionizing radiation, resulting in improved tumor regression in mouse models .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

M3541 exhibits several notable physical and chemical properties:

These properties make M3541 suitable for further development as a therapeutic agent.

Applications

Scientific Uses

M3541 has potential applications primarily in oncology due to its ability to enhance the effectiveness of existing cancer therapies. Key applications include:

  • Combination therapy: As an adjunct treatment with radiotherapy or chemotherapy that induces DSBs.
  • Research tool: Used in preclinical studies to explore mechanisms of DNA repair and cancer cell survival.
  • Clinical trials: Currently being evaluated in clinical settings for its efficacy in combination with other anticancer agents.

The ongoing research into M3541 aims to establish its safety profile and therapeutic window in human subjects, paving the way for potential clinical applications in cancer treatment .

Molecular Mechanisms of ATM Kinase Inhibition by M3541

Kinase Inhibition Specificity and Selectivity Profiles

M3541 (CAS# 1360628-91-6) is a potent and highly selective adenosine triphosphate (ATP)-competitive inhibitor of ataxia telangiectasia mutated (ATM) kinase. Biochemical assays demonstrate exceptional inhibitory activity against ATM, with a half-maximal inhibitory concentration (IC₅₀) of 0.25 nM in cell-free systems [1] [10]. Comprehensive kinase profiling across 292 human kinases revealed that M3541 maintains selectivity exceeding 60-fold against closely related phosphatidylinositol 3-kinase-related kinase (PIKK) family members, including DNA-dependent protein kinase (DNA-PK), ataxia telangiectasia and Rad3-related (ATR) kinase, mammalian target of rapamycin (mTOR), and class I phosphatidylinositol 3-kinases (PI3Ks) [5] [10]. Remarkably, M3541 exhibited negligible inhibition (>100 nM IC₅₀) for 99.3% of tested kinases, underscoring its precision in targeting ATM’s catalytic domain without significant off-target effects [5]. This selectivity profile positions M3541 as a superior pharmacological tool for dissecting ATM-specific functions within the DNA damage response (DDR) network.

Table 1: Selectivity Profile of M3541 Against Key Kinases

Kinase TargetIC₅₀ (nM)Selectivity Fold vs. ATM
ATM0.251 (Reference)
DNA-PK>1,000>4,000
ATR>10,000>40,000
mTOR>1,000>4,000
PI3Kα>1,000>4,000
PI3Kγ>1,000>4,000

Structural Basis of ATP-Competitive ATM Binding

The molecular structure of M3541 (C₂₃H₁₇FN₆O₂, MW 428.42 g/mol) enables high-affinity engagement with ATM’s ATP-binding pocket through specific pharmacophoric interactions [7] [10]. Key structural features include:

  • Pyrazolylquinoline Core: Serves as a hinge-binding motif, facilitating hydrogen bonding with catalytic residues.
  • Methoxy Group: Optimizes hydrophobic packing within the kinase’s cleft region.
  • Fluorobenzonitrile Moiety: Enhances binding affinity through halogen bonding and π-stacking interactions with ATM’s gatekeeper residues [5] [10].

Biophysical analyses confirm direct competition with ATP, explaining M3541’s efficacy in blocking ATM autophosphorylation at Ser1981—a critical step in kinase activation following DNA double-strand breaks (DSBs) [5]. The compound’s binding displaces magnesium-ATP complexes, locking ATM in an inactive conformation and preventing downstream signaling cascade initiation [10].

Modulation of ATM-Dependent DNA Damage Response Pathways

M3541 disrupts the ATM-controlled DDR signaling axis by intercepting kinase activation immediately following DSB induction. Upon radiation exposure, ATM typically undergoes rapid dimer-to-monomer transition and autophosphorylation, enabling recruitment to DSB sites via the Mre11-Rad50-Nbs1 (MRN) complex. M3541 precludes this activation, resulting in:

  • Impaired recruitment of repair proteins (e.g., BRCA1, 53BP1) to damaged chromatin.
  • Abrogation of cell-cycle checkpoints, particularly G₁/S arrest.
  • Persistent γH2AX foci (>24 hours post-irradiation), indicating unrepaired DSBs [5] [8].

In cancer cell lines (e.g., A549, MDA-MB-468), M3541 (1 μM) synergizes with ionizing radiation (IR), reducing clonogenic survival by >80% compared to IR alone. This synergy directly correlates with suppression of ATM-mediated chromatin remodeling and repair foci assembly [5] [8].

Impact on Downstream Phosphorylation Targets (CHK2, KAP1, p53)

ATM orchestrates DSB repair through phosphorylation of effector proteins, a process potently inhibited by M3541:

  • CHK2: Phosphorylation at Thr68 (pCHK2) is attenuated by >90% at 100 nM M3541, disabling cell-cycle arrest and promoting mitotic catastrophe [5] [10].
  • KAP1: Suppression of Ser824 phosphorylation (pKAP1) compromises chromatin relaxation, hindering DSB accessibility for repair machinery [5] [8].
  • p53: Loss of Ser15 phosphorylation (pp53) abrogates transcriptional activation of CDKN1A (p21), preventing apoptosis evasion in damaged cells [8].

Table 2: M3541-Mediated Suppression of ATM Downstream Targets in A549 Cells

Target ProteinPhosphorylation SiteReduction at 100 nM M3541Functional Consequence
CHK2Thr68>90%G₂/M checkpoint collapse
KAP1Ser82485%Impaired chromatin relaxation
p53Ser1580%Reduced p21 expression & apoptosis
H2AXSer139 (γH2AX)Increased foci retentionPersistent DSB signaling

Suppression of Homologous Recombination Repair Mechanisms

Homologous recombination (HR) requires ATM-mediated phosphorylation of BRCA1, PALB2, and RAD51 to license repair activities. M3541 disrupts this pathway through multi-tiered inhibition:

  • BRCA1-PALB2 Complex Disruption: ATM-dependent phosphorylation enables BRCA1-PALB2 interaction, essential for BRCA2-RAD51 loading at DSBs. M3541 blocks this step, reducing RAD51 focus formation by 70–80% [5] [6].
  • RAD51 Dysfunction: Unphosphorylated RAD51 exhibits defective nucleoprotein filament assembly on resected DNA ends, stalling homology-directed repair [6] [9].
  • Synergy with PARP Inhibitors: M3541 enhances PARP inhibitor cytotoxicity in HR-proficient cells by inducing "BRCAness," evidenced by increased DNA fragmentation and synthetic lethality [5] [10].

Persistent HR deficiency under M3541 treatment forces cells into error-prone non-homologous end-joining (NHEJ) or microhomology-mediated end-joining (MMEJ), accelerating genomic instability. In xenograft models, this mechanism underlies M3541’s potentiation of radiotherapy, driving complete tumor regressions in combination regimens [5] [8].

Properties

Product Name

M3541

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

M3541; M 3541; M-3541;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.